molecular formula C20H23NO B1614098 2,6-Dimethyl-3'-pyrrolidinomethyl benzophenone CAS No. 898770-43-9

2,6-Dimethyl-3'-pyrrolidinomethyl benzophenone

Cat. No.: B1614098
CAS No.: 898770-43-9
M. Wt: 293.4 g/mol
InChI Key: YANZLJDDVUZKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Geometric Parameters (Theoretical Calculations):

Parameter Value Source
C=O bond length 1.22 Å
Dihedral angle (C=O–C) 122.9°
Pyrrolidine ring puckering Envelope conformation

Conformational preferences arise from:

  • Steric hindrance : The 2,6-dimethyl groups restrict rotation of the first phenyl ring, creating a 60° dihedral angle with the carbonyl group .
  • Pyrrolidinomethyl flexibility : The pyrrolidine ring adopts an envelope conformation to minimize 1,3-diaxial strain .
  • Intermolecular interactions : C–H···O hydrogen bonding between carbonyl oxygen and adjacent aromatic protons stabilizes skewed conformations .

Crystal packing analysis reveals a twisted benzophenone core with:

  • Interplanar angle of 52.4° between phenyl rings
  • van der Waals contacts (3.8–4.2 Å) between methyl and pyrrolidine groups

Comparative Structural Analysis with Ortho/Meta/Para Isomers

Table 1: Isomeric Comparison of Pyrrolidinomethyl Benzophenones

Isomer CAS Number Molecular Formula Key Structural Features
2,6-dimethyl-2' 898774-63-5 C₂₀H₂₃NO Pyrrolidinomethyl at 2'; steric clash with methyl groups
2,6-dimethyl-3' (target) 898770-43-9 C₂₀H₂₃NO Balanced steric profile; 3' substitution allows partial conjugation
2,6-dimethyl-4' 898776-49-3 C₂₀H₂₃NO Para-substitution enables planar arrangement

Electronic effects :

  • Ortho isomer : Reduced conjugation due to steric inhibition of resonance (SIR) between carbonyl and substituted phenyl .
  • Meta isomer : Partial conjugation maintained via through-space interactions (TSI) .
  • Para isomer : Full π-conjugation across benzophenone core .

Crystallographic trends :

Isomer Avg. C=O–C Angle Phenyl Ring Dihedral
Ortho 118.9° 67.9°
Meta 122.9° 52.4°
Para 121.4° 42.0°

Data derived from X-ray diffraction studies of analogous compounds . The meta isomer shows intermediate torsional strain compared to ortho (high strain) and para (low strain) derivatives.

Quantum Mechanical Insights:

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

  • Ortho isomer : 28 kJ/mol higher strain energy vs. para
  • Meta isomer : 12 kJ/mol stabilization through CH/π interactions
  • Para isomer : Optimal conjugation lowers HOMO-LUMO gap by 0.7 eV vs. meta

Properties

IUPAC Name

(2,6-dimethylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-7-5-8-16(2)19(15)20(22)18-10-6-9-17(13-18)14-21-11-3-4-12-21/h5-10,13H,3-4,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANZLJDDVUZKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643202
Record name (2,6-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-43-9
Record name Methanone, (2,6-dimethylphenyl)[3-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies for Benzophenone Derivatives

Benzophenone derivatives are typically synthesized through methods that construct the central ketone (diphenylmethanone) core and introduce substituents on the aromatic rings either before or after ketone formation. The main approaches include:

  • Friedel-Crafts acylation and alkylation reactions
  • Organometallic coupling reactions (e.g., Suzuki-Miyaura cross-coupling)
  • Grignard reagent addition followed by oxidation
  • Functional group transformations on preformed benzophenone cores

These methods are adapted to incorporate specific substituents such as methyl and pyrrolidinomethyl groups at desired positions on the aromatic rings.

Friedel-Crafts Acylation Method

Description:
This classical method involves the acylation of substituted aromatic rings using acid chlorides and Lewis acid catalysts (commonly anhydrous aluminum chloride). For 2,6-dimethyl substitution, m-xylene (1,3-dimethylbenzene) is often used as the aromatic substrate.

Typical Procedure:

  • React m-xylene with benzoyl chloride or a substituted benzoyl chloride in the presence of AlCl3 catalyst under reflux conditions.
  • The acylation occurs preferentially at the para position relative to methyl groups, but steric and electronic effects guide the regioselectivity.
  • After workup, the benzophenone core with 2,6-dimethyl substitution is obtained.

Advantages:

  • Simple and well-established process
  • High production efficiency and short reaction time

Limitations:

  • Use of corrosive and moisture-sensitive AlCl3
  • Difficult recovery and disposal of catalyst
  • Potential formation of poly-substituted by-products requiring purification

Introduction of the Pyrrolidinomethyl Group

The pyrrolidinomethyl substituent at the 3' position typically requires a post-benzophenone core functionalization step, as direct Friedel-Crafts acylation with such a substituent is challenging.

Common Approach:

  • Start with 3'-bromomethyl or 3'-chloromethyl benzophenone derivative (prepared by halomethylation of the benzophenone aromatic ring).
  • Perform nucleophilic substitution with pyrrolidine to introduce the pyrrolidinomethyl group.

Reaction Scheme:

  • Halomethylation of benzophenone at the 3' position (e.g., via NBS bromination in the presence of a radical initiator).
  • Nucleophilic substitution of the halomethyl group with pyrrolidine under mild conditions to yield the 3'-pyrrolidinomethyl substituent.

Organometallic Cross-Coupling Methods

Suzuki-Miyaura Cross-Coupling:

  • This "greener" method uses palladium-catalyzed coupling of aryl boronic acids with aryl halides to form biaryl ketones.
  • For example, 2,6-dimethylphenyl boronic acid can be coupled with 3'-halomethylbenzophenone derivatives.
  • Subsequent nucleophilic substitution introduces the pyrrolidinomethyl group.

Advantages:

  • Mild reaction conditions
  • High regioselectivity and functional group tolerance
  • Reduced hazardous waste compared to Friedel-Crafts methods

Grignard Reagent Route

  • Preparation of substituted benzophenones can be achieved by reaction of arylmagnesium halides with benzaldehyde derivatives, followed by oxidation of the resulting secondary alcohol to the ketone.
  • For instance, 2,6-dimethylphenylmagnesium bromide reacts with 3'-formylbenzophenone or benzaldehyde derivatives.
  • After oxidation (e.g., with manganese dioxide), the ketone is formed.
  • Functionalization with pyrrolidine is then carried out as described above.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Friedel-Crafts Acylation Acylation of m-xylene with benzoyl chloride Simple, high yield, industrially viable Corrosive catalyst, by-products, purification needed
Halomethylation + Nucleophilic Substitution Halomethylation at 3' position, substitution with pyrrolidine Direct introduction of pyrrolidinomethyl group Multi-step, requires careful control of regioselectivity
Suzuki-Miyaura Cross-Coupling Pd-catalyzed coupling of boronic acid and halide Mild conditions, high selectivity Requires expensive catalysts, sensitive to moisture
Grignard Addition + Oxidation Formation of secondary alcohol, oxidation to ketone Versatile, good for various substitutions Air/moisture sensitive reagents, multi-step

Detailed Research Findings and Notes

  • The Friedel-Crafts acylation method remains the backbone for preparing the benzophenone core with 2,6-dimethyl substitution due to its efficiency and scalability.
  • The introduction of the pyrrolidinomethyl group is best achieved by halomethylation followed by nucleophilic substitution with pyrrolidine, offering regioselective functionalization at the 3' position.
  • Organometallic cross-coupling methods, particularly Suzuki-Miyaura reactions, provide a cleaner alternative with better functional group compatibility and less environmental impact but require palladium catalysts and optimized conditions.
  • Grignard reagent routes offer flexibility for various substitutions but involve sensitive reagents and multiple steps.
  • Purification techniques such as recrystallization, column chromatography, and characterization by TLC, NMR, IR, and GC-MS are essential for confirming the structure and purity of the final compound.
  • Literature emphasizes the importance of solvent choice and reaction temperature control to maximize yield and minimize side reactions during halomethylation and substitution steps.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid to introduce halogen or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Research has indicated that 2,6-Dimethyl-3'-pyrrolidinomethyl benzophenone exhibits promising antimicrobial and anticancer activities. Studies suggest that it may interact with specific biological pathways or molecular targets, potentially inhibiting the growth of certain pathogens or cancer cells. The mechanisms of action are still under investigation but may involve binding to enzymes or receptors critical for cellular processes.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition
This compound has been explored as a selective inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial for preventing brain injury and treating neurodegenerative disorders. Research shows that it can exhibit low nanomolar inhibitory potency with significant selectivity over other isoforms like endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) . This selectivity is vital for developing therapeutic agents with fewer side effects.

Material Science

Photoinitiators in Polymer Chemistry
this compound can serve as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in the production of durable coatings and adhesives. This application is particularly relevant in industries focused on sustainable practices, as UV curing reduces volatile organic compounds (VOCs) emissions compared to traditional solvent-based systems.

Organic Synthesis

Building Block for Complex Molecules
The compound acts as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions, making it useful in the synthesis of pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound on various cancer cell lines. The results demonstrated significant cytotoxic effects at low concentrations, suggesting its potential as a lead compound for further drug development aimed at specific cancer types.

Case Study 2: nNOS Inhibition

In vivo studies using animal models have shown that derivatives of this compound can prevent hypoxia-induced neuronal damage. These findings highlight its therapeutic potential in treating conditions like cerebral palsy without adversely affecting blood pressure regulation due to its selective inhibition of nNOS .

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3’-pyrrolidinomethyl benzophenone involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinomethyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structure combines a benzophenone backbone with a pyrrolidinomethyl group, a feature absent in common benzophenone derivatives:

  • BP-1 (2,4-Dihydroxybenzophenone): Contains hydroxyl groups at positions 2 and 4, making it polar and UV-absorbent .
  • BP-3 (Oxybenzone) : Features hydroxyl and methoxy groups, widely used in sunscreens due to its UV-filtering properties .
  • 2,6-Dimethyl-3,7-octadiene-2,6-diol: A diterpene with methyl and hydroxyl groups, involved in plant-insect chemical communication but structurally unrelated to benzophenones .

Physicochemical Properties

Limited experimental data are available for 2,6-dimethyl-3'-pyrrolidinomethyl benzophenone. However, computational estimates for a structurally similar compound (incorrectly listed as an alias in ) suggest a LogP of 2.23 and a polar surface area (PSA) of 42.85 Ų, indicative of moderate lipophilicity and solubility. By comparison:

Compound LogP PSA (Ų) Molecular Weight
BP-1 2.12 57.20 214.21
BP-3 3.58 46.53 228.24
This compound (estimated) 2.23 42.85 ~350 (theoretical)

Biological Activity

2,6-Dimethyl-3'-pyrrolidinomethyl benzophenone is an organic compound with a molecular formula of C20H23NO and a molecular weight of approximately 293.41 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a benzophenone moiety substituted with a pyrrolidinomethyl group and two methyl groups located at the 2 and 6 positions of the benzene ring. This unique configuration contributes to its distinct chemical reactivity and potential biological effects.

Biological Activities

Research indicates that this compound exhibits various biological activities , including:

  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects against specific pathogens. The exact mechanisms remain to be fully elucidated but may involve interaction with cellular membranes or inhibition of vital metabolic pathways.
  • Anticancer Effects : Preliminary studies have shown that this compound may inhibit cancer cell proliferation. The mechanism could involve interference with cell cycle progression or induction of apoptosis in cancer cells.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential interactions include:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, affecting their activity and altering cellular processes.
  • Cellular Pathway Modulation : It may influence signaling pathways involved in cell survival, proliferation, and apoptosis.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesUniqueness
4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenoneC18H17BrFNOContains bromine and fluorine substituentsUnique halogenated properties
2,5-Dimethyl-3'-piperidinomethyl benzophenoneC21H25NOFeatures a piperidine instead of pyrrolidineDiffering nitrogen ring structure
3',5'-Dimethyl-2-pyrrolidinomethyl benzophenoneC20H23NOVariation in methyl group positions on the ringDifferent substitution pattern affecting reactivity

The specific combination of methyl groups and the pyrrolidinomethyl substituent in this compound contributes to its distinct biological properties compared to other similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Study : A study evaluated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .
  • Antimicrobial Evaluation : In vitro tests demonstrated that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for certain strains .
  • Mechanistic Insights : Research utilizing enzyme assays revealed that the compound interacts with specific targets involved in metabolic pathways critical for microbial survival and cancer cell proliferation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-3'-pyrrolidinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-3'-pyrrolidinomethyl benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.